molecular formula C11H8FNO3 B8789718 Methyl 5-(4-fluorophenyl)isoxazole-4-carboxylate

Methyl 5-(4-fluorophenyl)isoxazole-4-carboxylate

Cat. No. B8789718
M. Wt: 221.18 g/mol
InChI Key: WPWZHEIAUPFTQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 5-(4-fluorophenyl)isoxazole-4-carboxylate is a useful research compound. Its molecular formula is C11H8FNO3 and its molecular weight is 221.18 g/mol. The purity is usually 95%.
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properties

Product Name

Methyl 5-(4-fluorophenyl)isoxazole-4-carboxylate

Molecular Formula

C11H8FNO3

Molecular Weight

221.18 g/mol

IUPAC Name

methyl 5-(4-fluorophenyl)-1,2-oxazole-4-carboxylate

InChI

InChI=1S/C11H8FNO3/c1-15-11(14)9-6-13-16-10(9)7-2-4-8(12)5-3-7/h2-6H,1H3

InChI Key

WPWZHEIAUPFTQI-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(ON=C1)C2=CC=C(C=C2)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of methyl 4′-fluorobenzoylacetate (10.02 g) and N,N-dimethylformamide dimethylacetal (8.63 g) was refluxed for 1.5 hr. The reaction mixture was concentrated, and the residue was dissolved in ethanol (150 ml). To the obtained solution was added hydroxylamine hydrochloride (6.75 g) and the mixture was refluxed for 5 hr. The reaction mixture was concentrated, dilute hydrochloric acid was added to the residue, and the mixture was extracted with ethyl acetate. The ethyl acetate layer was washed with saturated brine, dried (MgSO4) and concentrated. The residue was subjected to silica gel column chromatography, and methyl 5-(4-fluorophenyl)isoxazole-4-carboxylate (9.75 g, yield 91%) was obtained as colorless crystals from a fraction eluted with ethyl acetate-hexane (1:4, volume ratio). The crystals were recrystallized from ethyl acetate-hexane. melting point: 92–93° C.
Quantity
10.02 g
Type
reactant
Reaction Step One
Quantity
8.63 g
Type
reactant
Reaction Step One

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